5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4S2 and its molecular weight is 350.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of New Functionalized Derivatives : The compound has been involved in the synthesis of new functionalized derivatives, including primary and secondary amide derivatives, through reactions with amines. This synthesis demonstrates the compound's versatility in forming structurally diverse molecules (Peterlin-Mašič et al., 2000).
Antimicrobial Activity : Some derivatives of the compound have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Gein et al., 2015).
Anti-inflammatory Applications : Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promise in this area (Doria et al., 1986).
Structural Modifications and Aggregation Insights : Research on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features, which could influence their pharmacological properties (Nagarajaiah & Begum, 2014).
Synthesis and Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity : A new series of thiazolo[3,2-a]pyrimidine derivatives, potentially including the chemical , was synthesized and assessed for anti-inflammatory and antinociceptive activities, demonstrating the compound's relevance in pharmacological research (Alam et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exhibit anticancer activity .
Mode of Action
It’s worth noting that pyrimidine derivatives, due to their resemblance in structure with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer .
Biochemical Pathways
It’s known that pyrimidine derivatives can impact various biological procedures, including cancer pathogenesis .
Pharmacokinetics
The 1,3,4-thiadiazole moiety combined with bioisosteres benzenesulfonamide has been noted for their pharmacological profile and pharmacokinetic features .
Result of Action
It’s worth noting that compounds with similar structures have shown potential in creating an antiviral activity of a new scaffold .
Action Environment
The compound was synthesized in an efficient, eco-friendly, simple, and green method, suggesting that the synthesis environment could potentially influence the compound’s properties .
Future Directions
Pyrimidines have a wide range of pharmacological effects and are considered a privileged scaffold in the development of more potent and efficacious drugs . The future directions in the research of pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Properties
IUPAC Name |
5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEPBLIOLZCOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.